molecular formula C9H10N2O4 B13874313 (3-Methyl-4-nitropyridin-2-yl)methyl acetate

(3-Methyl-4-nitropyridin-2-yl)methyl acetate

Cat. No.: B13874313
M. Wt: 210.19 g/mol
InChI Key: WYQDBAPAUWMIDI-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitropyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a methyl acetate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitropyridin-2-yl)methyl acetate typically involves the esterification of (3-Methyl-4-nitropyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitropyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methyl-4-nitropyridin-2-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitropyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The acetate group can be hydrolyzed to release the corresponding alcohol, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-4-nitropyridin-2-yl)methyl acetate is unique due to the presence of both a nitro group and an acetate group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

(3-methyl-4-nitropyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H10N2O4/c1-6-8(5-15-7(2)12)10-4-3-9(6)11(13)14/h3-4H,5H2,1-2H3

InChI Key

WYQDBAPAUWMIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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